molecular formula C20H17FN4O3 B2609412 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2319877-85-3

1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2609412
CAS No.: 2319877-85-3
M. Wt: 380.379
InChI Key: VACBCCKSXYLIGU-UHFFFAOYSA-N
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Description

1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C20H17FN4O3 and its molecular weight is 380.379. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties and Photostability

Novel fluorophores containing specific stabilizer fragments, including components similar in structure to the compound of interest, have been synthesized and studied for their photophysical properties in solution. These studies have found that certain fluorophores show excellent photostability, potentially due to a synergism of stabilizer fragments combined in one molecule. This suggests applications in materials science where photostability is crucial, such as in the development of durable fluorescent dyes for various imaging applications (Bojinov & Panova, 2007).

Vibrational Spectroscopic Studies

Vibrational spectroscopic (FT-IR and FT-Raman) studies, along with HOMO-LUMO, NBO analysis, and MEP, have been conducted on chemotherapeutic agents bearing structural resemblance to the queried compound. These studies provide insights into the molecular structure, charge distribution, and potential biological activity of these compounds, suggesting their applicability in drug design and molecular pharmacology (Sebastian et al., 2015).

Chemosensors for Ion Detection

Compounds with structural features similar to the queried molecule have been developed as chemosensors for ion detection, such as fluoride ions. These chemosensors demonstrate reversible colorimetric and fluorescent changes upon ion binding, indicating their potential use in environmental monitoring and analytical chemistry (Zhang et al., 2020).

Light-induced Synthesis Mechanisms

Research into light-induced synthesis mechanisms for creating pyrazole-fused quinones, involving compounds structurally related to the queried molecule, reveals detailed microscopic mechanisms. These findings have implications for green chemistry and the development of efficient synthesis methods for complex organic molecules (He et al., 2021).

Antibacterial and Antifungal Activities

Some novel fluorine-containing derivatives structurally related to the queried compound have shown significant antibacterial and antifungal activities. These compounds were synthesized and tested against various bacterial and fungal strains, showcasing their potential as leads in antimicrobial drug discovery (Desai et al., 2013).

Properties

IUPAC Name

1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4aH-quinazolin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN4O3/c1-2-11-24-19(26)15-5-3-4-6-16(15)25(20(24)27)12-17-22-18(23-28-17)13-7-9-14(21)10-8-13/h3-10,15H,2,11-12H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZMLXHIMYNZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN4O3+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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